

Application of VPS35 Modulation in Models of Neurodegeneration

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Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a cellular machinery responsible for the recycling of transmembrane proteins from endosomes to the trans-Golgi network. Emerging evidence has implicated VPS35 dysfunction in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Alzheimer's disease (AD). Mutations in the VPS35 gene, such as the D620N variant, are linked to late-onset autosomal dominant PD, while reduced levels of VPS35 have been observed in the brains of AD patients. These findings highlight VPS35 as a promising therapeutic target for these devastating disorders.

These application notes provide an overview of the role of VPS35 in neurodegeneration and detail protocols for studying its function in relevant experimental models.

Mechanism of Action and Signaling Pathways

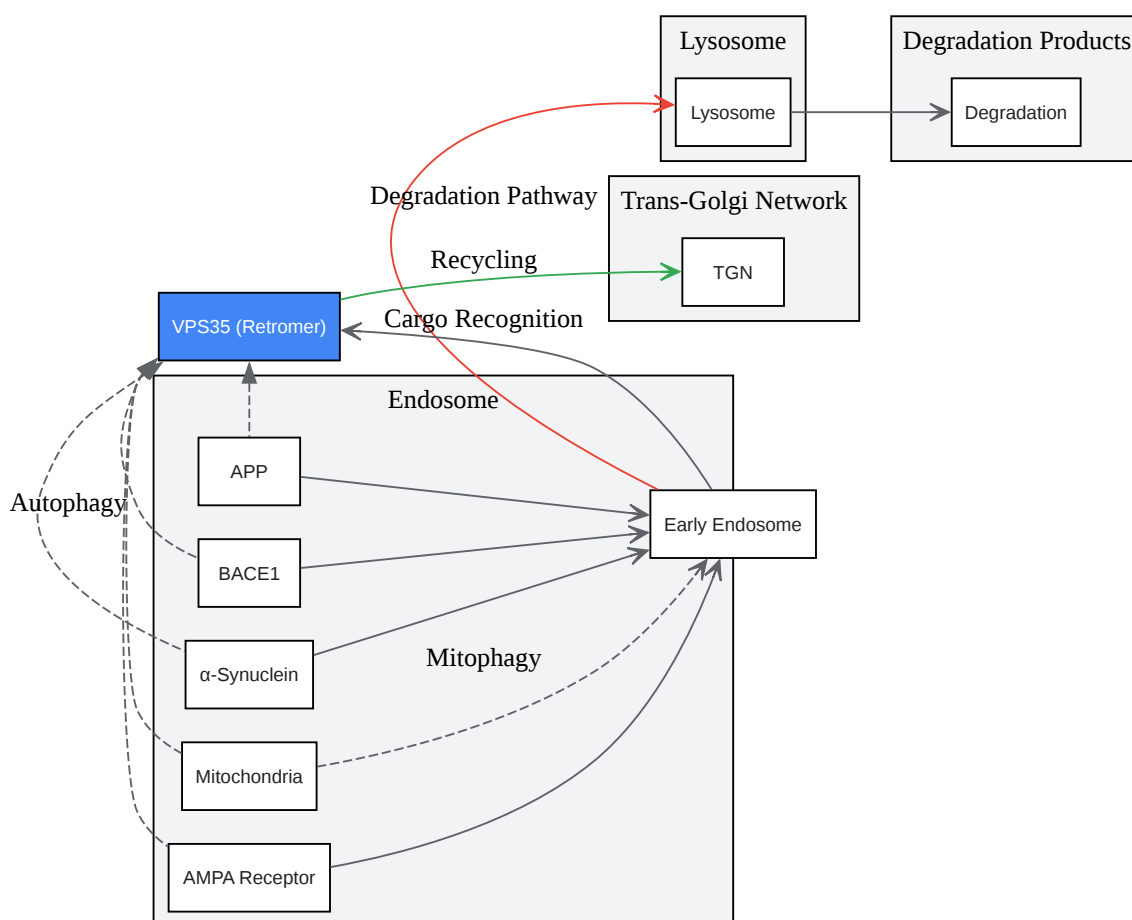
VPS35, as the core cargo-recognition component of the retromer complex, plays a pivotal role in the trafficking of numerous proteins crucial for neuronal function and survival. Its dysfunction disrupts several key signaling pathways implicated in neurodegeneration:

- **Amyloid Precursor Protein (APP) Processing:** In the context of Alzheimer's disease, VPS35 is involved in the trafficking of APP. Reduced VPS35 function leads to the mis-sorting of APP

to cellular compartments where it is more likely to be cleaved by β - and γ -secretases, resulting in increased production of the pathogenic amyloid-beta ($A\beta$) peptide. Furthermore, VPS35 regulates the trafficking of the β -secretase, BACE1, and its deficiency can lead to increased BACE1 activity.

- **α -Synuclein Degradation:** In Parkinson's disease, the accumulation of α -synuclein is a key pathological hallmark. VPS35 is implicated in the autophagy-lysosomal pathway, a major route for the clearance of aggregated proteins.[1] VPS35 deficiency impairs autophagy flux, leading to the accumulation of toxic α -synuclein aggregates.
- **Mitochondrial Function:** Mitochondrial dysfunction is a common feature of many neurodegenerative diseases. VPS35 has been shown to play a role in maintaining mitochondrial integrity and function.[2] Its depletion can lead to mitochondrial fragmentation and dysfunction, contributing to neuronal cell death.[2]
- **Synaptic Function:** VPS35 is essential for the trafficking of synaptic receptors, such as AMPA and NMDA receptors, which are critical for synaptic plasticity and cognitive function.[3] Impaired VPS35 function can lead to reduced synaptic receptor levels and synaptic dysfunction.

Key Signaling Pathway Involving VPS35 in Neurodegeneration



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Caption: VPS35-mediated retrograde trafficking from the endosome.

Quantitative Data from Neurodegeneration Models

The following tables summarize key quantitative findings from various in vitro and in vivo models studying the role of VPS35 in neurodegeneration.

In Vivo Model	Genetic Modification	Age	Phenotype	Quantitative Change	Reference
Mouse	VPS35 D620N Knock-in (Homozygous)	13 months	Dopaminergic Neuron Loss (Substantia Nigra)	38 ± 4.0% decrease vs. WT	[4]
Mouse	VPS35 D620N Knock-in (Heterozygous)	13 months	Dopaminergic Neuron Loss (Substantia Nigra)	31 ± 3.4% decrease vs. WT	[4]
Mouse	VPS35 D620N Knock-in (Homozygous)	15-16 months	Dopaminergic Neuron Loss (Substantia Nigra)	~12% decrease vs. WT	[5]
Mouse	VPS35 D620N Knock-in (Homozygous)	15-16 months	TH+ Nerve Terminals (Striatum)	~25% decrease vs. WT	[5]
Mouse	VPS35 Heterozygous Knockout	12 months	Dopaminergic Neuron Loss (Substantia Nigra)	~20% decrease vs. WT	[2]
Mouse	Neuronal-selective VPS35 Knockout	3 months	APP C-terminal Fragments (Hippocampus)	Significant increase (t=9.08, p=0.00002) vs. WT	[6]

Mouse	Neuronal-selective VPS35 Knockout	3 months	GluA1 Levels (Hippocampus)	Significant decrease (t=4.93, p=0.0011) vs. WT	[6]
Rat	AAV-human D620N VPS35 (Substantia Nigra)	4 weeks post-injection	Dopaminergic Neuron Loss (Substantia Nigra)	Significant degeneration vs. AAV-WT VPS35	[7]
In Vitro Model	Experimental Condition	Duration	Measured Parameter	Quantitative Change	Reference
N2A-APPswe cells	VPS35 siRNA	72 hours	VPS35 protein levels	~70% decrease vs. control siRNA	[8]
N2A-APPswe cells	VPS35 siRNA	72 hours	VPS26 protein levels	Significant decrease vs. control siRNA	[8]
N2A-APPswe cells	VPS35 siRNA	72 hours	VPS29 protein levels	Significant decrease vs. control siRNA	[8]
N2A-APPswe cells	VPS35 siRNA	72 hours	A β 1-40 levels in media	Significant increase (p<0.01) vs. control	[8]
HeLa cells	VPS35 Knockdown	-	MCM2-7 mRNA levels	Significant decrease vs. control	[9]
SH-SY5Y cells	CRISPR/Cas9 VPS35 D620N	-	α -synuclein accumulation	Increased vs. WT	[10]

Experimental Protocols

Protocol 1: Lentiviral-Mediated Knockdown of VPS35 in Primary Neurons

This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting VPS35 to achieve its knockdown in primary neuronal cultures.

Materials:

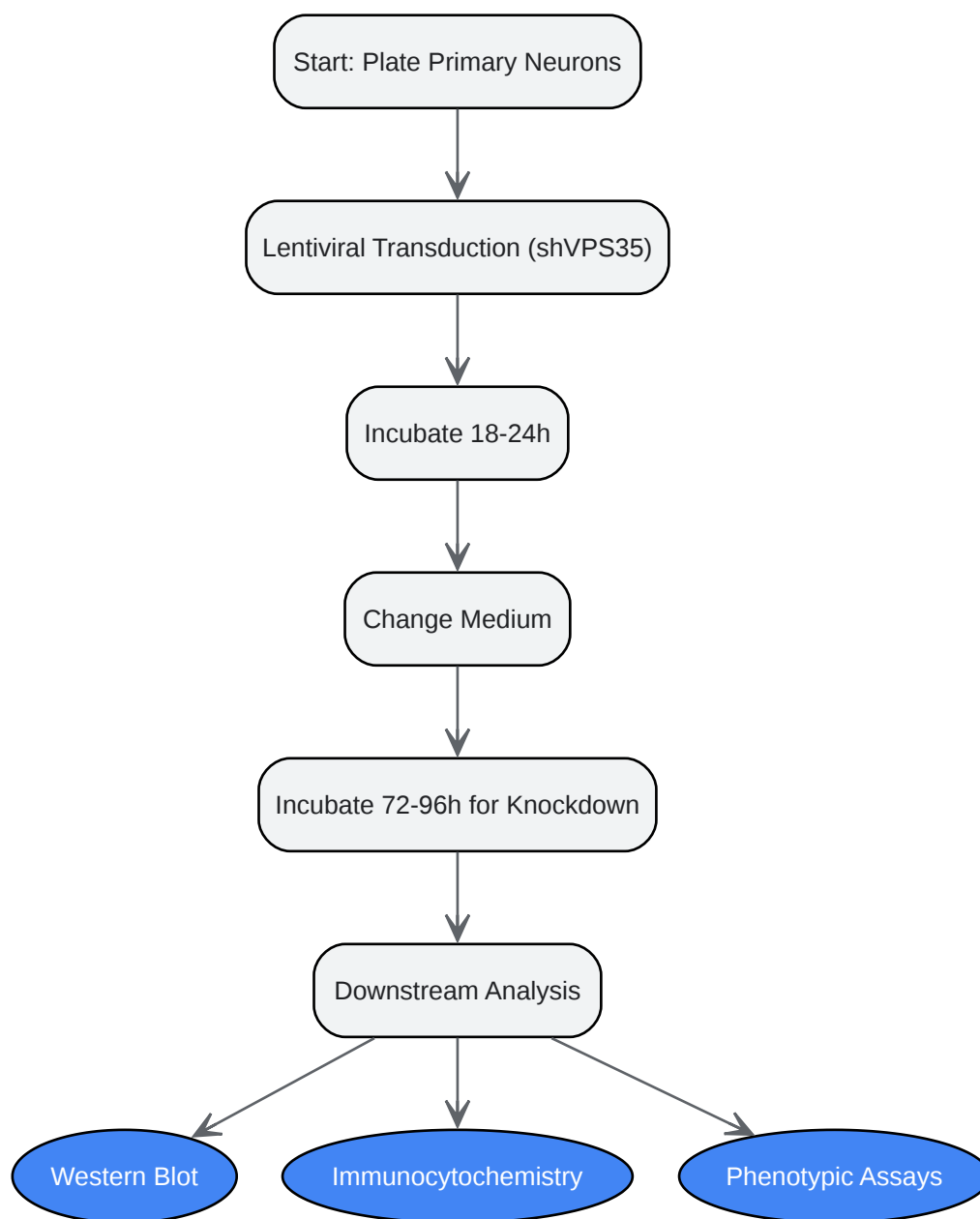
- Lentiviral particles containing shRNA targeting VPS35 (and non-targeting control)
- Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
- Polybrene (optional, for enhanced transduction)
- 24-well culture plates
- Primary neurons (e.g., cortical or hippocampal neurons from E18 mouse or rat embryos)

Procedure:

- Cell Seeding: Plate primary neurons in 24-well plates at a density of 0.5×10^5 cells per well. Allow cells to adhere and grow for 3-5 days in vitro.
- Transduction:
 - Thaw lentiviral aliquots on ice.
 - Prepare transduction medium by adding the desired amount of lentiviral particles to the neuronal culture medium. A range of multiplicities of infection (MOI) should be tested to optimize knockdown efficiency and minimize toxicity.
 - (Optional) Add Polybrene to a final concentration of 4-8 $\mu\text{g/mL}$ to enhance transduction efficiency. Note: Some primary neurons are sensitive to Polybrene, so a toxicity control should be included.

- Carefully remove the existing medium from the neurons and replace it with the transduction medium.
- Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Medium Change: After incubation, remove the transduction medium and replace it with fresh, pre-warmed neuronal culture medium.
- Gene Silencing and Analysis: Allow 72-96 hours for the shRNA to take effect and for VPS35 protein levels to be significantly reduced. Cells can then be harvested for downstream analysis, such as Western blotting to confirm knockdown or immunocytochemistry to observe phenotypic changes.

Experimental Workflow for Lentiviral Knockdown



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Caption: Workflow for VPS35 knockdown in primary neurons.

Protocol 2: Stereotactic Injection of AAV-VPS35 in Rodent Brain

This protocol outlines the procedure for delivering adeno-associated viral (AAV) vectors expressing wild-type or mutant VPS35 into a specific brain region of a mouse or rat, such as the substantia nigra.

Materials:

- AAV particles (e.g., AAV2/6) expressing the desired VPS35 construct (e.g., human D620N VPS35)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Micro-syringe pump and Hamilton syringe
- Surgical tools (scalpel, drill, etc.)
- Animal model (e.g., adult rat or mouse)

Procedure:

- Anesthesia and Preparation: Anesthetize the animal using isoflurane and place it in the stereotaxic frame. Shave the fur on the head and clean the scalp with an antiseptic solution.
- Surgical Incision: Make a midline incision on the scalp to expose the skull.
- Craniotomy: Using a dental drill, create a small burr hole in the skull over the target injection site (e.g., substantia nigra). The coordinates are determined based on a stereotaxic atlas.
- Viral Injection:
 - Load the AAV solution into the Hamilton syringe.
 - Lower the syringe needle through the burr hole to the desired depth.
 - Infuse the virus at a slow rate (e.g., 0.2 μ L/min) to prevent tissue damage.
 - After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the virus.
 - Slowly retract the needle.

- Closure and Recovery: Suture the scalp incision and allow the animal to recover on a heating pad. Administer post-operative analgesics as required.
- Post-injection Period: Allow sufficient time for transgene expression (typically 3-4 weeks) before behavioral testing or tissue collection for histological or biochemical analysis.

Protocol 3: Immunohistochemistry for VPS35 and Pathological Markers

This protocol describes the staining of brain sections to visualize the distribution of VPS35 and to assess neurodegenerative pathology.

Materials:

- Fixed, cryo-sectioned rodent brain tissue (40 μ m thick sections)
- Phosphate-buffered saline (PBS)
- Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
- Primary antibodies (e.g., anti-VPS35, anti-Tyrosine Hydroxylase for dopaminergic neurons, anti-phospho-Tau, anti- α -synuclein)
- Fluorescently-labeled secondary antibodies
- DAPI for nuclear staining
- Mounting medium

Procedure:

- Section Preparation: Use free-floating sections for staining. Wash the sections three times in PBS for 5 minutes each.
- Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required. This can be done by heating the sections in a citrate-based buffer.

- **Blocking:** Incubate the sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.
- **Washing:** Wash the sections three times in PBS for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the sections with the appropriate fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
- **Washing and Counterstaining:** Wash the sections three times in PBS for 10 minutes each. Incubate with DAPI for 5 minutes to stain the nuclei.
- **Mounting and Imaging:** Mount the sections onto glass slides using an anti-fade mounting medium. Image the sections using a confocal or fluorescence microscope.

Conclusion

The study of VPS35 in the context of neurodegeneration is a rapidly evolving field. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the intricate roles of VPS35 in disease pathogenesis and to evaluate the therapeutic potential of targeting this crucial component of the cellular trafficking machinery. The quantitative data presented underscore the significant impact of VPS35 dysfunction on key pathological features of neurodegenerative diseases, solidifying its position as a high-priority target for drug development.

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